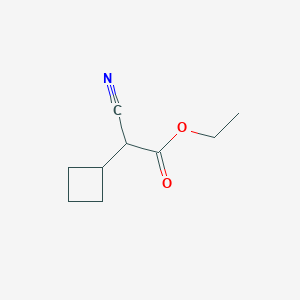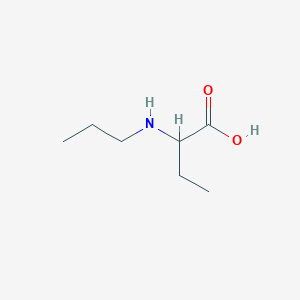
2-(Propylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to a butanoic acid backbone, with a propylamino group (-NHCH2CH2CH3) substituting one of the hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with propylamine. One common method is the reaction of succinic anhydride with propylamine, which yields N-propylsuccinamic acid. This intermediate can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings, with optimization for yield and purity. The use of continuous flow reactors and advanced separation techniques may be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 2-(Propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-substituted derivatives.
科学研究应用
2-(Propylamino)butanoic acid has several applications in scientific research:
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Propylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Butanoic Acid: A simple carboxylic acid with a four-carbon chain.
Propylamine: An amine with a three-carbon chain.
N-Propylsuccinamic Acid: An intermediate in the synthesis of 2-(Propylamino)butanoic acid.
Uniqueness: this compound is unique due to the presence of both a carboxyl group and a propylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-(propylamino)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-6(4-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
InChI 键 |
BOILZMXPEKUOGF-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



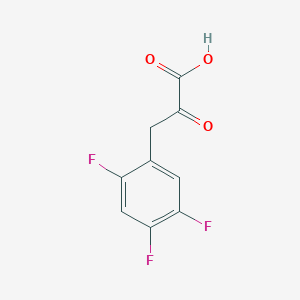
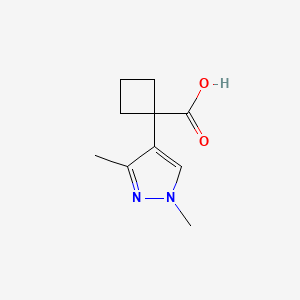
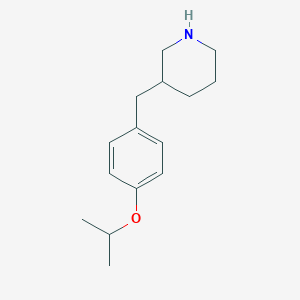


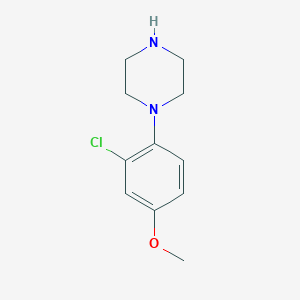
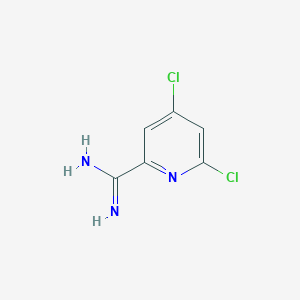
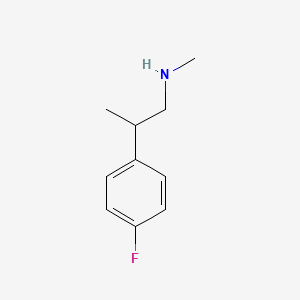
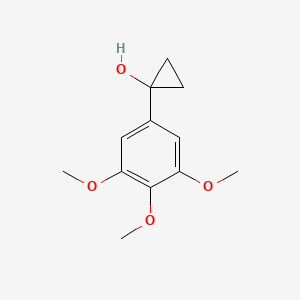
![Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B13598075.png)

![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
